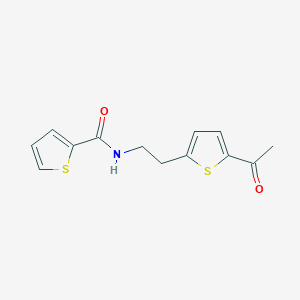
4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BITC-MBP and belongs to the family of isothiocyanates. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables such as broccoli, cauliflower, and kale. BITC-MBP is synthesized from the reaction of 4-methylbenzylamine and 4-isothiocyanatopyrazole, and its chemical structure is shown in Figure 1.
Scientific Research Applications
Anticancer Properties
4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole derivatives have been explored for their anticancer properties. The compound has been utilized in the synthesis of novel thiosemicarbazide, carbamothioate, 1,3,4-thiadiazole, azomethine, thiourea, bisthiourea, and imidazole derivatives. These derivatives have been evaluated for their in vitro anticancer activity against Ehrlich ascites carcinoma cells (EAC), with some showing promising results compared to reference drugs (El-Gaby et al., 2017).
Synthesis and Structural Characterization
The compound is essential in the methylation of 5-Amino-3-methylthio-1H-pyrazole derivatives, which are critical building blocks for a wide variety of pyrazole derivatives. The methylation process and the resulting products' structural characteristics, including isomer ratios, have been extensively studied, providing insights into the chemistry of pyrazole derivatives (Ren et al., 2010).
Corrosion Inhibition
This compound derivatives have been evaluated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid. The derivatives showed a significant reduction in corrosion rate, and their efficiency increased with concentration, offering potential applications in industrial corrosion protection (Herrag et al., 2007).
Crystal Structure Analysis
The structural analysis of various this compound derivatives has been conducted using techniques like X-ray crystallography. These studies provide insights into the molecular structures, hydrogen bonding, and electronic structure of the compounds, contributing to a deeper understanding of their chemical properties and potential applications in material sciences (Portilla et al., 2007).
Catalytic Applications
Certain this compound derivatives have been utilized in the synthesis of metal complexes used as pre-catalysts in cross-coupling reactions. These complexes, with various substituents on the pyrazole ring, can fine-tune the electrophilic and steric properties of the catalysts, showing effectiveness in reactions like Suzuki–Miyaura cross-coupling reactions (Ocansey et al., 2018).
properties
IUPAC Name |
4-isothiocyanato-1-[(4-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-10-2-4-11(5-3-10)7-15-8-12(6-14-15)13-9-16/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGZTVBBKKIOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2424530.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)
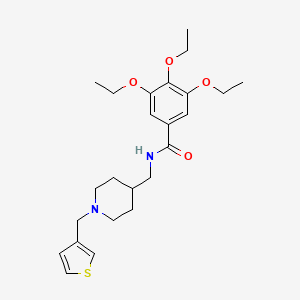
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2424536.png)
![Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2424537.png)

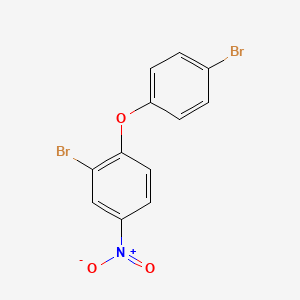
![7-(2-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2424541.png)
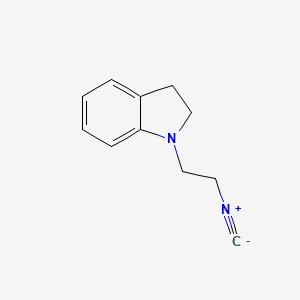
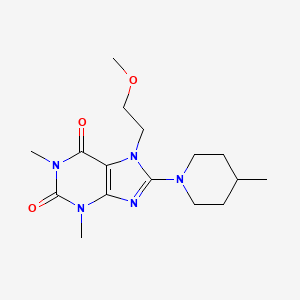

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2424551.png)

